Methyl 2-amino-3-(1-methoxycyclobutyl)propanoate
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Overview
Description
Methyl 2-amino-3-(1-methoxycyclobutyl)propanoate is an organic compound that features a cyclobutyl ring substituted with a methoxy group and an amino acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(1-methoxycyclobutyl)propanoate typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving suitable precursors.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Amino Acid Ester Formation: The final step involves the esterification of the amino acid with methanol under acidic conditions to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cycloaddition reactions and continuous flow systems for esterification processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(1-methoxycyclobutyl)propanoate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanol and a strong base for methoxy substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclobutyl derivatives.
Scientific Research Applications
Methyl 2-amino-3-(1-methoxycyclobutyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(1-methoxycyclobutyl)propanoate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-(1-hydroxycyclobutyl)propanoate: Similar structure but with a hydroxyl group instead of a methoxy group.
Ethyl 2-amino-3-(1-methoxycyclobutyl)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-amino-3-(1-methoxycyclobutyl)propanoate is unique due to its specific combination of functional groups and the presence of a methoxy-substituted cyclobutyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
methyl 2-amino-3-(1-methoxycyclobutyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-12-8(11)7(10)6-9(13-2)4-3-5-9/h7H,3-6,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEJRYNBYZRNQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1(CCC1)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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